Liquiritigenin
Overview
Description
Liquiritigenin is a flavonoid and an estrogenic compound found in licorice (Glycyrrhizae radix) root extract and several other plants .
Molecular Structure Analysis
Liquiritigenin is an important dihydroflavonoid compound found in Glycyrrhiza uralensis . The molecular structure of Liquiritigenin was identified using LC-MS/MS and LC/MS n -IT-TOF techniques .Chemical Reactions Analysis
Liquiritigenin has been found to inhibit the LPS-stimulated NO production in a dose-dependent manner . It also undergoes metabolic transformation by the gut microbiota .Physical And Chemical Properties Analysis
Liquiritigenin has a molecular formula of C15H12O4 and a molar mass of 256.253 g·mol −1 . Its density is 1.4±0.1 g/cm 3, boiling point is 529.5±50.0 °C at 760 mmHg, and vapour pressure is 0.0±1.4 mmHg at 25°C .Scientific Research Applications
1. Gut Microbiota Metabolism Research
- Application : Liquiritigenin is metabolized by gut microbiota into characteristic metabolites .
- Methods : The study explored the metabolites of liquiritigenin by examining gut microbiota metabolism and hepatic metabolism in vitro .
- Results : Three possible metabolites of liquiritigenin metabolized by the gut microbiota were identified: phloretic acid (M3), resorcinol (M4), and M5 . M5 is speculated to be davidigenin, which has antitumor activity .
2. Anticancer Research
- Application : Liquiritigenin is an important dihydroflavonoid compound found in Glycyrrhiza uralensis that has a wide range of pharmacological properties, such as antitumor effects .
- Methods : The study explored the metabolites of liquiritigenin by examining gut microbiota metabolism and hepatic metabolism in vitro .
- Results : Liquiritigenin is expected to be developed into an anticancer drug with low toxicity because of its antioxidant, antibacterial, antifungal, antitumor, antiproliferative, and cytotoxic activities .
3. Neurodegenerative Diseases Research
- Application : Liquiritigenin and Isoliquiritigenin from Radix Glycyrrhizae have been studied for their role in human health and disease models, particularly in neurodegenerative diseases .
- Methods : The study explored the phytochemical and pharmacological role of Liquiritigenin and Isoliquiritigenin from Radix Glycyrrhizae in human health and disease models .
- Results : The study suggests that herbal medicines for the treatment or prevention of neurodegenerative diseases are significantly better than synthetic drug treatment .
4. Diabetes-Induced Bone Disease Research
- Application : Liquiritigenin was tested as a possible natural therapeutic and preventive agent for diabetic complications in a zebrafish Type 2 Diabetes Mellitus model focusing on diabetes-induced bone disease .
- Methods : The study tested Liquiritigenin as a possible natural therapeutic and preventive agent for diabetic complications in a zebrafish Type 2 Diabetes Mellitus model .
- Results : The specific results of this study are not provided in the source .
5. Estrogenic Activity
- Application : Liquiritigenin is an estrogenic compound which acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations .
- Methods : The study explored the estrogenic activity of Liquiritigenin by examining its interaction with estrogen receptors .
- Results : Liquiritigenin was found to act as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations .
6. Renal Protection
- Application : Liquiritigenin was found to substantially decrease the number of apoptotic renal tubule epithelial cells compared with the control treatment group .
- Methods : The study tested Liquiritigenin’s protective effects on renal tubule epithelial cells .
- Results : Liquiritigenin was found to substantially decrease the number of apoptotic renal tubule epithelial cells compared with the control treatment group .
7. Choleretic Effect
- Application : Liquiritigenin has a choleretic effect, which means it can stimulate the liver to produce bile .
- Methods : The study explored the choleretic effect of Liquiritigenin by examining its interaction with the liver .
- Results : Liquiritigenin was found to have a choleretic effect .
8. Enzyme Reaction
Safety And Hazards
Future Directions
The bioavailability of flavonoids like Liquiritigenin is generally low after oral administration. The metabolic transformation of flavonoids by the gut microbiota may be one of the main reasons for this, although these metabolites have potential pharmacological activities . Future research could focus on improving the bioavailability of Liquiritigenin and further exploring its pharmacological activities.
properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURUXTVZLHCCNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274339, DTXSID90961898 | |
Record name | DL-Liquiritigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)- | |
CAS RN |
69097-97-8, 41680-09-5 | |
Record name | DL-Liquiritigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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